molecular formula C9H17N3 B11731431 1-methyl-N-pentyl-1H-pyrazol-4-amine

1-methyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B11731431
M. Wt: 167.25 g/mol
InChI Key: YEFWFUZHLAZKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-pentyl-1H-pyrazol-4-amine: is an organic compound with the molecular formula C9H18ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-N-pentyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of pyrazole with pentylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-methyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-methyl-N-pentyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-methyl-1H-pyrazol-4-amine
  • 4-amino-1-methylpyrazole
  • 1-methyl-4-aminopyrazole hydrochloride

Comparison: 1-methyl-N-pentyl-1H-pyrazol-4-amine is unique due to its pentyl group, which imparts distinct physicochemical properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-3-4-5-6-10-9-7-11-12(2)8-9/h7-8,10H,3-6H2,1-2H3

InChI Key

YEFWFUZHLAZKDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.